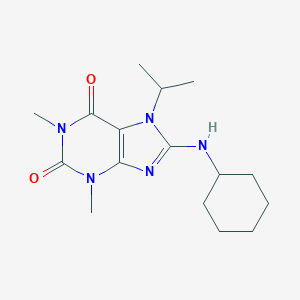![molecular formula C13H16N2O4S B258960 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole, also known as DMEI, is a chemical compound that has been extensively studied for its potential use in scientific research. DMEI is a sulfonamide derivative that has been shown to have a variety of biological effects, making it a promising candidate for research in a variety of fields.
Mécanisme D'action
The exact mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a variety of biological effects, including changes in neurotransmitter levels and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole in lab experiments is its ability to selectively inhibit certain enzymes without affecting others. This can be useful in studying the role of specific enzymes in biological systems. However, one limitation of using this compound is that it may have off-target effects, meaning that it could affect other enzymes or pathways in addition to the ones it is intended to target.
Orientations Futures
There are a number of potential future directions for research involving 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, this compound may be useful in studying the role of sulfonamides in biological systems, which could have implications for the development of new drugs and therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on different biological systems.
Méthodes De Synthèse
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has been investigated for its potential use in a variety of scientific research applications, including as a tool for studying the role of sulfonamides in biological systems. It has also been studied as a potential inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase.
Propriétés
Formule moléculaire |
C13H16N2O4S |
|---|---|
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H16N2O4S/c1-4-13-14-7-8-15(13)20(16,17)10-5-6-11(18-2)12(9-10)19-3/h5-9H,4H2,1-3H3 |
Clé InChI |
YMPJMTCPQXYCKS-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B258879.png)
![3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile](/img/structure/B258882.png)
![{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B258884.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)

![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)